Flavonoide 8-C-glucósidos
Flavonoid 8-C-glycosides are a class of natural products derived from flavonoids, where the glycosidic linkage occurs at the 8 position of the B ring. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally, they feature a phenylpropanoid backbone with a glucose or similar sugar moiety attached to carbon-8, modulating their solubility and bioavailability compared to aglycones. Due to their diverse chemical structures, these glycosides can vary significantly in their molecular weight and functional groups. Research indicates that 8-C-glycosides may offer therapeutic potential by enhancing the absorption of flavonoids and potentially improving their pharmacological effects.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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Mollupentin | 38642-55-6 | C20H18O9 |
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7-Me ether,2''-O-D-xyloside-Molludistin | 101843-07-6 | C26H28O13 |
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6,8-diarabinopyranosyl-4',5,7-trihydroxyflavone | 73140-47-3 | C25H26O13 |
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6-C-glucosyl-8-C-arabinosyl-apigenin | 142759-71-5 | C26H28O14 |
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6,8-Diglucopyranosyl-3',4',5,5',7-pentahydroxyflavone | 76491-11-7 | C27H30O17 |
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2'',6''-Diacetylorientin | 131507-99-8 | C25H24O13 |
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isoswertisin-4'-methyl-ether-2''alpha-L-rhamnoside | 1236226-98-4 | C29H34O14 |
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2''-O-acetyl-7-O-methyl vitexin | 51693-99-3 | C24H24O11 |
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8-[(2s,3r,4s,5s,6r)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | 61360-94-9 | C27H30O15 |
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5,7-Di-O-methyl-epi-orientin | 6980-22-9 | C23H24O11 |
Literatura relevante
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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